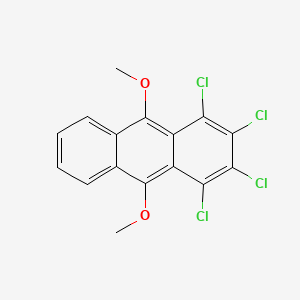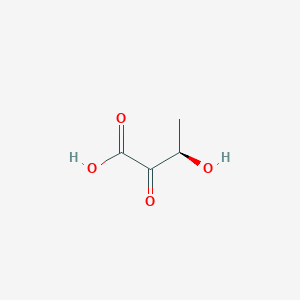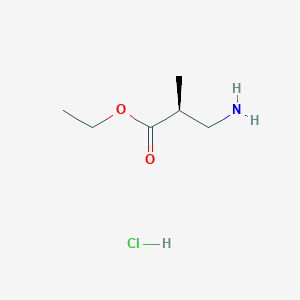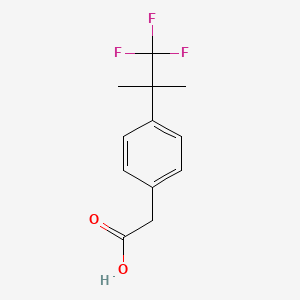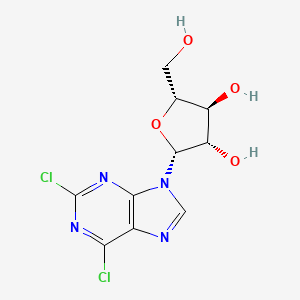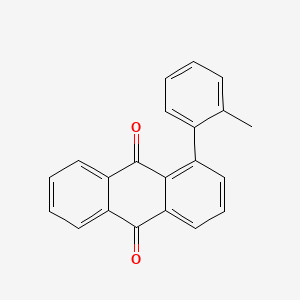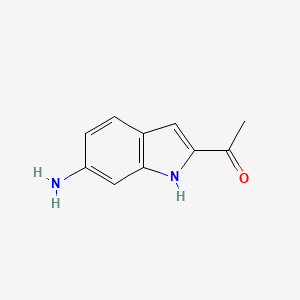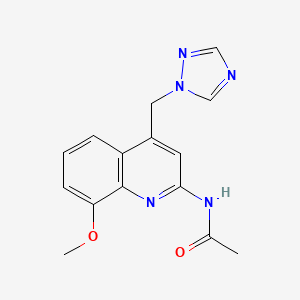
N-(4-((1H-1,2,4-Triazol-1-yl)methyl)-8-methoxyquinolin-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-((1H-1,2,4-Triazol-1-yl)methyl)-8-methoxyquinolin-2-yl)acetamide is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a triazole ring, a methoxy group, and an acetamide group attached to a quinoline core. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((1H-1,2,4-Triazol-1-yl)methyl)-8-methoxyquinolin-2-yl)acetamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Quinoline Core Synthesis: The quinoline core is prepared by a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Methoxy Group Introduction: The methoxy group is introduced via methylation of the quinoline core using methyl iodide and a base such as potassium carbonate.
Acetamide Group Attachment: The final step involves the acylation of the quinoline derivative with acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-((1H-1,2,4-Triazol-1-yl)methyl)-8-methoxyquinolin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group or the acetamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
N-(4-((1H-1,2,4-Triazol-1-yl)methyl)-8-methoxyquinolin-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(4-((1H-1,2,4-Triazol-1-yl)methyl)-8-methoxyquinolin-2-yl)acetamide involves its interaction with specific molecular targets. The triazole ring is known to form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. The quinoline core can intercalate with DNA, disrupting cellular processes and leading to cell death. These interactions make the compound a promising candidate for therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(1H-1,2,4-Triazol-1-yl)methylbenzonitrile
- 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde
- (3-Nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxyfurazans
Uniqueness
N-(4-((1H-1,2,4-Triazol-1-yl)methyl)-8-methoxyquinolin-2-yl)acetamide is unique due to its combination of a triazole ring, methoxy group, and acetamide group attached to a quinoline core. This unique structure imparts distinct biological activities and chemical properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C15H15N5O2 |
|---|---|
Peso molecular |
297.31 g/mol |
Nombre IUPAC |
N-[8-methoxy-4-(1,2,4-triazol-1-ylmethyl)quinolin-2-yl]acetamide |
InChI |
InChI=1S/C15H15N5O2/c1-10(21)18-14-6-11(7-20-9-16-8-17-20)12-4-3-5-13(22-2)15(12)19-14/h3-6,8-9H,7H2,1-2H3,(H,18,19,21) |
Clave InChI |
JBCWRDIRLYNRQL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=NC2=C(C=CC=C2OC)C(=C1)CN3C=NC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


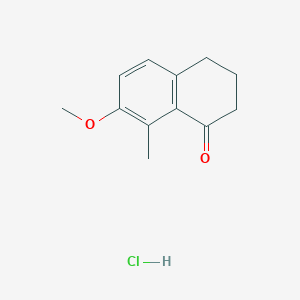
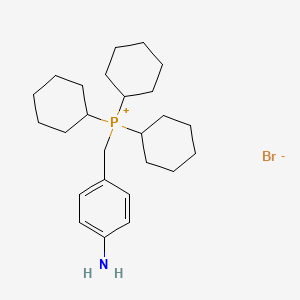
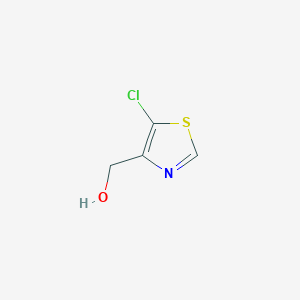

![6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde O-(4-fluorobenzyl)oxime](/img/structure/B13137692.png)
![3-Oxazolidinyloxy, 2-[(6R)-9-hydroxy-13,13-dimethyl-9-oxido-4-oxo-6-[[(1-oxohexadecyl)oxy]methyl]-5,8,10-trioxa-13-azonia-9-phosphatetradec-1-yl]-4,4-dimethyl-2-tridecyl-, inner salt](/img/structure/B13137699.png)

